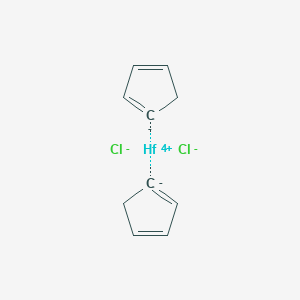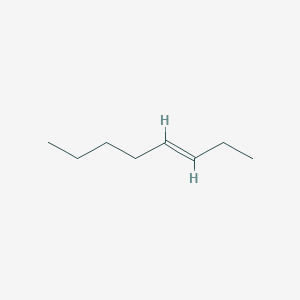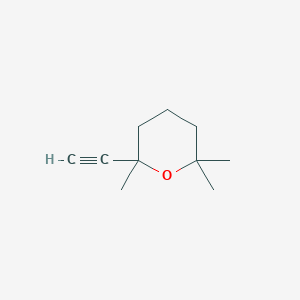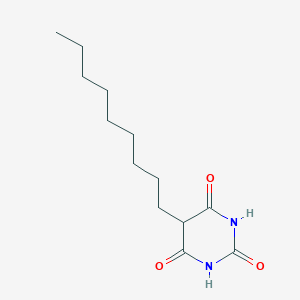
Benzoic acid, 2-(4-nonylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(4-nonylbenzoyl)-, also known as NBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBA is a derivative of benzoic acid and is commonly used as a photo-initiator in polymerization reactions.
Mechanism of Action
Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by absorbing light energy and generating free radicals that initiate polymerization reactions. The mechanism of action involves the formation of excited states of Benzoic acid, 2-(4-nonylbenzoyl)-, followed by electron transfer reactions that lead to the formation of free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers with unique properties.
Biochemical and Physiological Effects:
Benzoic acid, 2-(4-nonylbenzoyl)- has been shown to have low toxicity and is not considered to be harmful to human health. However, its long-term effects on human health are not well understood, and further studies are required to determine its safety profile. Benzoic acid, 2-(4-nonylbenzoyl)- has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of antimicrobial coatings.
Advantages and Limitations for Lab Experiments
The advantages of using Benzoic acid, 2-(4-nonylbenzoyl)- in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its high cost and limited availability, which may restrict its use in large-scale experiments.
Future Directions
There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-. One potential area of research is the development of new applications for Benzoic acid, 2-(4-nonylbenzoyl)- in materials science, nanotechnology, and biomedicine. Another area of research is the optimization of the synthesis method to improve the yield and purity of Benzoic acid, 2-(4-nonylbenzoyl)-. Additionally, further studies are required to determine the long-term effects of Benzoic acid, 2-(4-nonylbenzoyl)- on human health and the environment.
Conclusion:
In conclusion, Benzoic acid, 2-(4-nonylbenzoyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity. Benzoic acid, 2-(4-nonylbenzoyl)- acts as a photo-initiator by generating free radicals that initiate polymerization reactions. Benzoic acid, 2-(4-nonylbenzoyl)- has low toxicity and has been shown to have antimicrobial properties. However, further studies are required to determine its safety profile and long-term effects on human health and the environment. There are several future directions for research on Benzoic acid, 2-(4-nonylbenzoyl)-, including the development of new applications and the optimization of the synthesis method.
Synthesis Methods
The synthesis of Benzoic acid, 2-(4-nonylbenzoyl)- involves the reaction of nonylphenol with benzoic anhydride under acidic conditions. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques. The synthesis method has been optimized to produce high yields of Benzoic acid, 2-(4-nonylbenzoyl)- with excellent purity.
Scientific Research Applications
Benzoic acid, 2-(4-nonylbenzoyl)- has been extensively studied for its potential applications in various scientific fields. In materials science, Benzoic acid, 2-(4-nonylbenzoyl)- is used as a photo-initiator in polymerization reactions, leading to the formation of polymers with unique properties. In the field of nanotechnology, Benzoic acid, 2-(4-nonylbenzoyl)- has been used to synthesize gold nanoparticles with controlled morphology and size. Benzoic acid, 2-(4-nonylbenzoyl)- has also been studied for its potential use in the development of photodynamic therapy for cancer treatment.
properties
CAS RN |
13936-29-3 |
|---|---|
Product Name |
Benzoic acid, 2-(4-nonylbenzoyl)- |
Molecular Formula |
C23H28O3 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(4-nonylbenzoyl)benzoic acid |
InChI |
InChI=1S/C23H28O3/c1-2-3-4-5-6-7-8-11-18-14-16-19(17-15-18)22(24)20-12-9-10-13-21(20)23(25)26/h9-10,12-17H,2-8,11H2,1H3,(H,25,26) |
InChI Key |
RIMAJWNGTMFZOT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Other CAS RN |
13936-29-3 |
synonyms |
2-(4-Nonylbenzoyl)benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















